molecular formula C9H13NO B2396305 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone CAS No. 1706275-69-5

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone

Cat. No.: B2396305
CAS No.: 1706275-69-5
M. Wt: 151.209
InChI Key: ASPNHHABGUHHOD-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)ethanone is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone can be achieved through several synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of various chemical products and materials

Comparison with Similar Compounds

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)10-8-3-2-4-9(10)6-5-8/h2-3,8-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPNHHABGUHHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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